molecular formula C22H25N3O B2612988 N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide CAS No. 1181505-13-4

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide

Cat. No. B2612988
M. Wt: 347.462
InChI Key: FDKFTPTXKXUKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide, also known as CPP-115, is a highly potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism Of Action

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide acts by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA in the brain, which enhances GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the brain, and its enhanced activity can have a calming and anticonvulsant effect.

Biochemical And Physiological Effects

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can have a range of effects on the brain and body, including anticonvulsant, anxiolytic, and antidepressant effects. N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages And Limitations For Lab Experiments

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide is a highly potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency can also make it difficult to use in certain experimental settings, as it may produce non-specific effects at high concentrations. Additionally, the synthesis of N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide is complex and time-consuming, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide in the treatment of epilepsy and other disorders. Another area of interest is the development of new GABA-AT inhibitors with improved pharmacological properties, such as increased selectivity and reduced toxicity. Finally, there is a need for further research into the mechanisms underlying the effects of N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide, and its potential interactions with other neurotransmitter systems in the brain.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide can be synthesized using a multi-step process involving the reaction of cyclopentanone with malononitrile, followed by the reaction of the resulting compound with benzylmethylamine and diphenylmethane. The final product is obtained through a series of purification steps.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide has anticonvulsant, anxiolytic, and antidepressant effects, and can reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

2-[benzhydryl(methyl)amino]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-25(16-20(26)24-22(17-23)14-8-9-15-22)21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,21H,8-9,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKFTPTXKXUKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCCC1)C#N)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide

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